molecular formula C26H25N3OS B12564914 N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide CAS No. 303162-75-6

N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide

Cat. No.: B12564914
CAS No.: 303162-75-6
M. Wt: 427.6 g/mol
InChI Key: CMUUIQIXHFCRMI-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may include the use of reagents such as thioamides, halogenated pyridines, and various catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Properties

CAS No.

303162-75-6

Molecular Formula

C26H25N3OS

Molecular Weight

427.6 g/mol

IUPAC Name

N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-yl]pyridin-2-yl]-2-phenylacetamide

InChI

InChI=1S/C26H25N3OS/c1-3-8-24-29-25(20-12-7-9-18(2)15-20)26(31-24)21-13-14-27-22(17-21)28-23(30)16-19-10-5-4-6-11-19/h4-7,9-15,17H,3,8,16H2,1-2H3,(H,27,28,30)

InChI Key

CMUUIQIXHFCRMI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC3=CC=CC=C3)C4=CC=CC(=C4)C

Origin of Product

United States

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